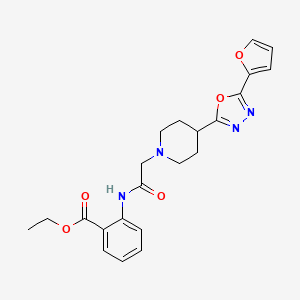

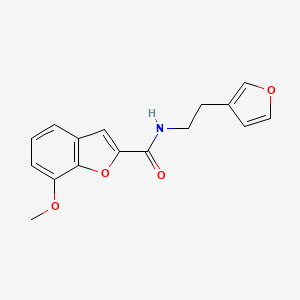

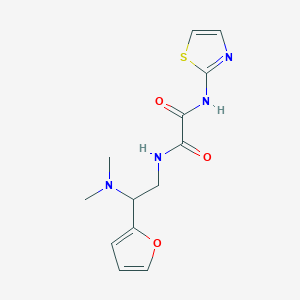

2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-1-(1-propyl-1H-indol-3-yl)ethanone , also known by its chemical formula C13H15ClNO , is a synthetic compound with intriguing pharmacological properties. It belongs to the class of indole derivatives, which have garnered attention due to their diverse biological and clinical applications .

Synthesis Analysis

The synthesis of this compound involves introducing a chlorine atom at the 2-position of the indole ring, followed by attaching an ethanone group to the nitrogen atom. The exact synthetic route may vary, but it typically starts from commercially available precursors. Researchers have explored various methods to achieve this specific structure, including modifications of existing indole synthesis protocols .

Applications De Recherche Scientifique

Antibacterial and Antifungal Activity

Research indicates that derivatives of 1H-Indole, including compounds related to 2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone, have shown significant antibacterial and antifungal activities. These activities were observed against various microorganisms such as Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli (2020).

Anti-inflammatory Applications

A study synthesizing certain derivatives of 1H-indole demonstrated that these compounds could potentially serve as anti-inflammatory agents. This was validated through evaluations using a carrageenan-induced Rat Hind Paw Edema model (Rehman, Saini, & Kumar, 2022).

Biocatalysis in Drug Synthesis

In drug synthesis, certain bacteria have been identified to biocatalyze derivatives of this compound with high stereoselectivity. This process was shown to be useful in the synthesis of antifungal agents like Miconazole (Miao, Liu, He, & Wang, 2019).

Antioxidant and Antimicrobial Properties

Derivatives of 1H-indole, which are chemically related to this compound, were synthesized and shown to possess significant antioxidant and antimicrobial activities. These activities were comparable to standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole (Gopi, Sastry, & Dhanaraju, 2016).

Synthesis of Chiral Intermediates

Some research focused on the synthesis of chiral intermediates for pharmaceutical applications, utilizing derivatives of this compound. This process is crucial in the production of certain antidepressant drugs (Choi et al., 2010).

Propriétés

IUPAC Name |

2-chloro-1-(1-propylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-2-7-15-9-11(13(16)8-14)10-5-3-4-6-12(10)15/h3-6,9H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTFMCPAYPDOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)

![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B2531049.png)

![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)

![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)

![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)

![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)